methyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a tetrahydrothieno[2,3-c]pyridine core. Key functional groups include:
- A 6-acetyl group on the pyridine ring.
- A 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido substituent at position 2.
- A methyl carboxylate at position 3.
The sulfamoyl benzamido moiety introduces polar and hydrogen-bonding capabilities, while the methoxyethyl groups may enhance solubility. The acetyl group could influence conformational stability or metabolic resistance.
Properties
IUPAC Name |
methyl 6-acetyl-2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O8S2/c1-16(28)26-10-9-19-20(15-26)36-23(21(19)24(30)35-4)25-22(29)17-5-7-18(8-6-17)37(31,32)27(11-13-33-2)12-14-34-3/h5-8H,9-15H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNXATRNARAPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity, particularly its antimicrobial and anticancer properties, supported by various studies and data.
Structural Features
The compound features a thieno[2,3-c]pyridine core with unique substituents that enhance its biological activity. The presence of the N,N-bis(2-methoxyethyl)sulfamoyl group is particularly notable for its potential pharmacological effects.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Thieno[2,3-c]pyridine core with sulfamoyl group | Contains N,N-bis(2-methoxyethyl) sulfamoyl group |
Antimicrobial Activity
Research indicates that compounds related to the thieno[2,3-c]pyridine structure exhibit varying degrees of antimicrobial activity. A study on synthesized tetrahydrothieno[2,3-c]pyridine derivatives found that they were effective against Gram-positive bacteria such as Sarcina lutea, while showing limited activity against Gram-negative strains like Escherichia coli . The structure-activity relationship (SAR) demonstrated that specific substitutions could enhance antimicrobial potency.
Case Study: Antimicrobial Screening
In vitro screening of similar compounds revealed moderate antibacterial activity against Sarcina lutea. The results indicated that the chirality of the compounds significantly influenced their biological effects .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For instance, derivatives of tetrahydropyridothienopyrimidine-based compounds showed promising cytotoxicity against multiple cancer cell lines including MCF-7 (breast cancer), SW480 (colon cancer), and HEPG-2 (liver cancer). The MTT assay results indicated significant inhibition of cell proliferation .
The mechanism by which these compounds exert their anticancer effects may involve the modulation of caspase activity. Specifically, one study reported that treatment with a related compound increased caspase-3 levels significantly in MCF-7 cells, suggesting an induction of apoptosis .
Pharmacological Profile
While the precise pharmacological profile of this compound remains to be fully elucidated, it is associated with several biological functions:
Scientific Research Applications
Medicinal Chemistry
The compound belongs to a class of derivatives known for their pharmacological properties. Research indicates that tetrahydrothieno[2,3-c]pyridine derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria .
- Antitumor Effects : Investigations into the anticancer potential of thieno[2,3-c]pyridine derivatives have revealed promising results. Some compounds in this class have shown efficacy in inhibiting tumor growth and proliferation through various mechanisms .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which are crucial for developing treatments for conditions such as rheumatoid arthritis .
Pharmacological Research
Pharmacokinetic studies are essential to understanding how this compound interacts within biological systems:
- Bioavailability and Metabolism : Research has focused on the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds. Understanding these parameters is vital for optimizing therapeutic efficacy and minimizing side effects .
- Mechanism of Action : The mechanism through which this compound exerts its biological effects often involves interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. For example, the nitrofuran moiety can generate reactive oxygen species (ROS), leading to oxidative stress that may contribute to its antimicrobial activity .
Chemical Synthesis and Development
The synthesis of methyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves several steps:
- Synthetic Routes : The synthesis typically includes nitration and esterification reactions followed by purification through methods like recrystallization . These synthetic pathways are crucial for producing high-purity compounds necessary for biological testing.
- Industrial Applications : Beyond laboratory settings, the compound's derivatives can be utilized in industrial applications where their unique chemical properties can enhance product formulations or processes.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antitumor | Inhibitory effects on cancer cell lines | |
| Anti-inflammatory | Potential to reduce inflammation markers |
Case Study Example
In a study evaluating the antibacterial properties of tetrahydrothieno[2,3-c]pyridine derivatives, researchers synthesized several analogs and tested them against common pathogens. Results indicated that specific modifications to the thieno[2,3-c]pyridine structure enhanced antibacterial activity significantly compared to non-modified versions . This underscores the importance of structural optimization in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
The compound shares a thieno-pyridine core with derivatives in and , but differs in substitution patterns:
Key Observations :
- The thiazolo-pyrimidines () prioritize aromatic substituents (e.g., benzylidene, cyanophenyl), yielding moderate molecular weights (386–403 g/mol). Their synthesis involves condensation with aldehydes in acetic anhydride/acetic acid (68% yield) .
- The thiophene derivatives () emphasize substituent effects on adenosine A1 receptor binding. Optimal activity requires a 3-(trifluoromethyl)phenyl group and a keto carbonyl, with molecular weights ~325 g/mol .
Key Observations :
- The target compound’s synthesis likely requires advanced sulfonylation/amidation steps, contrasting with the simpler condensation or Hantzsch methods for thiazolo-pyrimidines .
Structure-Activity Relationships (SAR)
highlights critical SAR trends for thiophene derivatives:
- Essential groups: 2-amino and keto carbonyl (activity lost if absent) .
- Substituent effects: 4-Alkyl groups (e.g., methyl) enhance adenosine A1 receptor binding. 3-(Trifluoromethyl)phenyl optimizes allosteric enhancement .
Data Tables
Table 1: Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
